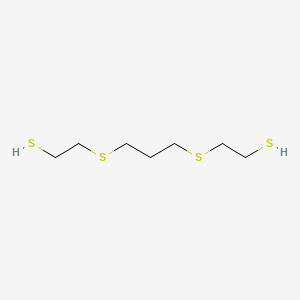

3,7-Dithia-1,9-nonanedithiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 650639. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16S4/c8-2-6-10-4-1-5-11-7-3-9/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHKMRNYSMEEDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCCS)CSCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327381 | |

| Record name | 3,7-Dithia-1,9-nonanedithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25676-62-4 | |

| Record name | 3,7-Dithia-1,9-nonanedithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-Dithia-1,9-nonanedithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the properties of 3,7-Dithia-1,9-nonanedithiol?

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3,7-Dithia-1,9-nonanedithiol is a linear organosulfur compound characterized by two terminal thiol (-SH) groups and two internal thioether linkages. This unique structure imparts flexibility and a strong affinity for metal surfaces, making it a molecule of interest in materials science and polymer chemistry. This technical guide provides a comprehensive overview of the known properties, potential applications, and safety information for this compound.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₆S₄ | PubChem[3], Fisher Scientific[4] |

| Molecular Weight | 228.45 g/mol | Fisher Scientific[4] |

| CAS Number | 25676-62-4 | Fisher Scientific[4] |

| IUPAC Name | 2-[[3-(2-sulfanylethylsulfanyl)propyl]sulfanyl]ethanethiol | PubChem[3] |

| Synonyms | 1,3-Bis(2-mercaptoethylthio)propane, 2,2'-(Trimethylenedithio)diethanethiol | Tokyo Chemical Industry Co., Ltd.[2] |

| Appearance | Colorless to Yellow clear liquid | Tokyo Chemical Industry Co., Ltd.[2] |

| Purity | >97.0% (GC) | Tokyo Chemical Industry Co., Ltd.[2] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3-AA | 2.5 | PubChem[3] |

| Hydrogen Bond Donor Count | 2 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |

| Rotatable Bond Count | 8 | PubChem[3] |

| Exact Mass | 228.01348520 g/mol | PubChem[3] |

| Monoisotopic Mass | 228.01348520 g/mol | PubChem[3] |

| Topological Polar Surface Area | 59.5 Ų | PubChem[3] |

| Heavy Atom Count | 11 | PubChem[3] |

Synthesis

Detailed experimental protocols for the synthesis of this compound are not widely published. However, a general approach for the synthesis of similar dithiol compounds involves the reaction of a dihaloalkane with a sulfur nucleophile. For instance, the synthesis of 1,9-nonanedithiol can be achieved by reacting 1,9-dibromononane with a sulfur source.[5]

A plausible synthetic route for this compound could involve a multi-step process. The following diagram illustrates a conceptual synthetic pathway.

Caption: Conceptual synthesis pathway for this compound.

Potential Applications

The bifunctional nature of this compound, with its two terminal thiol groups, makes it a valuable component in materials science, particularly in the formation of self-assembled monolayers (SAMs) and as a crosslinking agent in polymers.

Self-Assembled Monolayers (SAMs)

The thiol groups of this compound can form strong covalent bonds with noble metal surfaces, such as gold, silver, and copper. This property allows for the spontaneous formation of ordered, single-molecule-thick layers on these substrates. The thioether linkages within the backbone of the molecule provide flexibility to the resulting monolayer.

The following diagram illustrates the general workflow for the formation of a SAM using this compound.

Caption: General workflow for forming a self-assembled monolayer.

Polymer Chemistry

The two thiol groups can participate in polymerization reactions, acting as a crosslinking agent to connect polymer chains. This can be utilized to modify the mechanical and thermal properties of various polymers.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is essential to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]

Table 3: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P270: Do not eat, drink or smoke when using this product.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P301 + P317: IF SWALLOWED: Get medical help.[6]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[6]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

-

P501: Dispose of contents/container to an approved waste disposal plant.[6]

Conclusion

This compound is a versatile organosulfur compound with potential applications in materials science and polymer chemistry. While detailed experimental data is currently limited in the public domain, its structural features suggest it is a valuable building block for creating functional surfaces and modifying polymer properties. Further research into the experimental properties and applications of this compound is warranted to fully explore its potential. Researchers and developers should adhere to strict safety protocols when handling this chemical.

References

- 1. This compound | 25676-62-4 | Benchchem [benchchem.com]

- 2. This compound | 25676-62-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | C7H16S4 | CID 373740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. nbinno.com [nbinno.com]

- 6. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 3,7-Dithia-1,9-nonanedithiol: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of the chemical compound 3,7-Dithia-1,9-nonanedithiol, targeting researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical properties, and key applications, with a focus on experimental protocols and relevant biochemical pathways.

Chemical Structure and Formula

This compound is a linear dithiol compound featuring two terminal thiol (-SH) groups and two thioether linkages within its nine-carbon backbone.

Molecular Formula: C7H16S4[1]

Chemical Structure:

IUPAC Name: 2-[3-(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol[1]

Synonyms: 1,3-Bis(2-mercaptoethylthio)propane, 2,2'-(Trimethylenedithio)diethanethiol[2]

Physicochemical and Safety Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 228.45 g/mol | [3] |

| CAS Number | 25676-62-4 | [1][3] |

| Appearance | Colorless to Yellow clear liquid | [2][4] |

| Purity | >97.0% (GC) | [2][4] |

| Physical State (at 20°C) | Liquid | [4] |

Safety and Hazard Information:

| Hazard Statement | GHS Classification |

| H302: Harmful if swallowed | Acute toxicity, oral (Warning)[1] |

| H312: Harmful in contact with skin | Acute toxicity, dermal (Warning)[1] |

| H332: Harmful if inhaled | Acute toxicity, inhalation (Warning)[1] |

Experimental Protocols

Detailed methodologies for the synthesis and application of dithiols are crucial for reproducible research. The following sections provide representative experimental protocols.

Representative Synthesis of a Linear Dithiol

Objective: To synthesize a linear dithiol via nucleophilic substitution of a dihalide with a thiolating agent.

Materials:

-

1,n-dihaloalkane (e.g., 1,9-dibromononane as a precursor for 1,9-nonanedithiol)

-

Thioureum

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Thiuronium Salt Formation: In a round-bottom flask, dissolve the 1,n-dihaloalkane and two equivalents of thiourea in ethanol.

-

Heat the mixture to reflux with stirring for 3-4 hours. The corresponding bis(isothiuronium) salt will precipitate.

-

Cool the reaction mixture and collect the precipitate by filtration. Wash the solid with cold ethanol.

-

Hydrolysis: Suspend the bis(isothiuronium) salt in a solution of sodium hydroxide (excess) in water.

-

Heat the mixture to reflux for 2-3 hours. This will hydrolyze the salt to the dithiol.

-

Isolation and Purification: Cool the reaction mixture and acidify with hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude dithiol.

-

The product can be further purified by vacuum distillation or column chromatography.

Formation of Self-Assembled Monolayers (SAMs) on a Gold Surface

Dithiols like this compound can form self-assembled monolayers on gold substrates, a key technique in surface chemistry and nanotechnology.

Objective: To prepare a well-ordered self-assembled monolayer of a dithiol on a gold-coated substrate.

Materials:

-

Gold-coated substrate (e.g., gold-coated silicon wafer)

-

This compound

-

200 proof ethanol (absolute ethanol)

-

Piranha solution (7:3 mixture of concentrated H2SO4 and 30% H2O2) - Extreme caution is advised when handling Piranha solution.

-

Deionized water

-

Clean glass vials with sealable caps

-

Tweezers

-

Nitrogen gas source

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrate in piranha solution for 10-15 minutes to remove organic contaminants.

-

Thoroughly rinse the substrate with deionized water followed by absolute ethanol.

-

Dry the substrate under a stream of nitrogen gas.

-

-

Thiol Solution Preparation:

-

Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass vial.

-

-

Monolayer Assembly:

-

Immerse the clean, dry gold substrate into the thiol solution.

-

To minimize oxidation, purge the vial with nitrogen gas before sealing.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature.[5]

-

-

Rinsing and Drying:

-

Remove the substrate from the solution using tweezers.

-

Rinse the surface thoroughly with absolute ethanol to remove non-chemisorbed molecules.

-

Dry the substrate again under a stream of nitrogen gas.

-

-

Characterization: The resulting SAM can be characterized by techniques such as contact angle goniometry, ellipsometry, and X-ray photoelectron spectroscopy (XPS).

Functionalization of Gold Nanoparticles

The thiol groups of this compound can be used to functionalize gold nanoparticles, enabling their use in various biomedical applications.

Objective: To functionalize citrate-capped gold nanoparticles with this compound.

Materials:

-

Citrate-capped gold nanoparticle solution

-

This compound

-

Ethanol

-

Microcentrifuge tubes

-

Microcentrifuge

Procedure:

-

Thiol Solution Preparation: Prepare a stock solution of this compound in ethanol (e.g., 1 mM).

-

Functionalization Reaction:

-

In a microcentrifuge tube, add the gold nanoparticle solution.

-

Slowly add the dithiol solution to the nanoparticle solution while gently vortexing. A typical molar ratio of dithiol to nanoparticles is high (e.g., 1000:1) to ensure complete surface coverage.[3]

-

Incubate the mixture for 12-24 hours at room temperature with gentle agitation to allow for ligand exchange.[3]

-

-

Purification:

-

Centrifuge the solution to pellet the functionalized nanoparticles. The speed and duration will depend on the nanoparticle size.

-

Carefully remove the supernatant, which contains excess dithiol and displaced citrate ions.

-

Resuspend the nanoparticle pellet in fresh ethanol or a suitable buffer.

-

Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of unbound ligands.

-

-

Final Product: After the final wash, resuspend the functionalized gold nanoparticles in the desired solvent or buffer for storage and further use.

Relevant Biochemical Pathways and Experimental Workflows

While no specific signaling pathways involving this compound have been documented, its dithiol nature makes it relevant to the fundamental biochemical process of thiol-disulfide exchange. This reaction is critical for protein folding, stability, and redox signaling.

General Thiol-Disulfide Exchange Pathway

The diagram below illustrates the general mechanism of thiol-disulfide exchange, a key reaction for dithiols in biological systems.

Caption: General Thiol-Disulfide Exchange Pathway.

Experimental Workflow for SAM Formation

This diagram outlines the key steps in the experimental protocol for creating a self-assembled monolayer of a dithiol on a gold surface.

Caption: Experimental Workflow for SAM Formation.

Nanoparticle Functionalization Logic

The following diagram illustrates the logical progression and components involved in the functionalization of gold nanoparticles with a dithiol.

Caption: Nanoparticle Functionalization Logic.

Conclusion

This compound is a versatile chemical compound with significant potential in materials science and biomedical research. Its two terminal thiol groups and flexible backbone allow for its use as a linker in the formation of self-assembled monolayers and for the functionalization of nanoparticles. The provided experimental protocols offer a foundation for researchers to utilize this and similar dithiol compounds in their work. A thorough understanding of its properties and the relevant biochemical reactions, such as thiol-disulfide exchange, is essential for its effective application in the development of new technologies and therapeutic strategies.

References

A Technical Guide to Styrene-Butadiene Copolymers (CAS 25676-62-4) for Biomedical Research and Development

A Note on Chemical Identity: The CAS number 25676-62-4 is predominantly assigned to copolymers of styrene and 1,3-butadiene, which are versatile thermoplastic elastomers. However, select chemical databases may associate this number with the small molecule 3,7-Dithia-1,9-nonanedithiol. This guide will focus on the widely recognized polymeric identity, given its extensive application and relevance in materials science and biomedical engineering.

Introduction: Beyond Bulk Rubber—A Biomaterial in Focus

Styrene-butadiene copolymers (SBCs) are a family of synthetic polymers best known for their rubber-like elasticity and thermoplastic processability.[1][2] Comprising styrene and butadiene monomer units, the arrangement and ratio of these blocks dictate the material's properties, ranging from rigid plastics to soft elastomers.[1][3] While the bulk of SBC production is directed towards industrial applications like tires and adhesives, a growing niche of research is dedicated to leveraging their unique properties for advanced biomedical applications.[4][5][6]

These materials form distinct micro-phases, with hard polystyrene domains acting as physical cross-links within a soft, elastomeric polybutadiene matrix below the glass transition temperature of polystyrene (approx. 100°C).[1] This phase-separated morphology imparts both strength and flexibility.[1] For drug development professionals and materials scientists, SBCs offer a tunable platform for creating medical devices, drug delivery vehicles, and tissue engineering scaffolds.[5][7] Their utility in the medical field stems from a combination of durability, flexibility, ease of sterilization, and burgeoning evidence of biocompatibility.[5][8] This guide provides a technical overview of the synthesis, characterization, and biomedical application of these versatile copolymers.

Part 1: Fundamentals of Styrene-Butadiene Copolymer Science

Molecular Architecture

The properties of SBCs are intrinsically linked to their molecular architecture. The monomers can be arranged in several ways:

-

Styrene-Butadiene-Styrene (SBS) Triblock Copolymers: These are the most common type of thermoplastic elastomers. They consist of a central polybutadiene block flanked by two polystyrene blocks (A-B-A structure).[1]

-

Styrene-Butadiene (SB) Diblock Copolymers: A simpler A-B structure, often used as a modifier or in adhesive formulations.[1]

-

Styrene-Butadiene Rubber (SBR): Typically features a random distribution of styrene and butadiene units and is produced in the largest volumes, primarily for tires.[2][9]

The butadiene block itself can have different microstructures (cis-1,4, trans-1,4, and vinyl-1,2), which affects the elasticity and thermal properties of the polymer.[1][10] Anionic polymerization provides a high degree of control over these architectural parameters.[11]

Synthesis Methodologies

Control over polymer architecture is paramount and is typically achieved through two main industrial processes:

-

Emulsion Polymerization: This is the most common method for producing SBR. Monomers are emulsified in water with surfactants and a water-soluble initiator triggers a free-radical polymerization.[2][9] This process is fast and efficient but yields polymers with less control over molecular weight and block structure.

-

Solution Polymerization: This method, often employing an organolithium initiator like n-butyllithium, is used to create well-defined block copolymers like SBS.[11] It allows for the sequential addition of monomers, leading to precise control over block length and a narrow molecular weight distribution, which are critical for high-performance medical applications.[11]

The choice of synthesis route is a critical experimental decision. For applications requiring high purity, well-defined block separation, and low polydispersity, such as in a drug-eluting coating, solution polymerization is the superior method. Emulsion polymerization is more suited for applications where cost is a primary driver and precise architectural control is less critical.

Physicochemical and Thermal Properties

The dual-phase nature of SBCs results in two distinct glass transition temperatures (Tg): one for the polybutadiene block (typically -90 to -20 °C) and one for the polystyrene block (around 100 °C).[1][3] This wide operating temperature range between the two transitions is where the material exhibits its useful elastomeric properties.

| Property | Typical Value Range | Significance in Biomedical Applications |

| Polystyrene Glass Transition (Tg) | 90 - 100 °C | Defines the upper service temperature; crucial for sterilization protocols (autoclaving vs. gamma/EtO).[1] |

| Polybutadiene Glass Transition (Tg) | -90 to -20 °C | Determines the lower service temperature and flexibility at physiological temperatures.[3] |

| Tensile Strength | 1 - 35 MPa | Governs the material's ability to withstand stress, important for durable devices like tubing or bags.[1] |

| Elongation at Break | 300 - 1200% | Indicates flexibility and elasticity, critical for applications requiring repeated flexure or conformity to tissue.[8] |

| Styrene Content | 10 - 70% by weight | Higher styrene content increases hardness and rigidity; lower content increases flexibility and tackiness.[2] |

Part 2: Characterization Workflows for SBCs

A multi-faceted approach is required to fully characterize SBCs, ensuring material quality and performance predictability. The workflow typically involves determining molecular weight, composition, and thermal properties.

Caption: A typical workflow for the physicochemical characterization of SBCs.

Protocol: Molecular Weight Determination by Gel Permeation Chromatography (GPC)

This protocol outlines a self-validating system for determining the molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) of an SBC sample.

1. System Preparation and Calibration: a. Mobile Phase: Prepare HPLC-grade tetrahydrofuran (THF) as the mobile phase. Ensure it is filtered and degassed thoroughly to prevent column blockage and baseline noise. b. GPC System: Use a system equipped with a refractive index (RI) detector. The columns should be chosen to cover the expected molecular weight range of the polymer (e.g., a set of Styragel columns). c. Calibration: Create a calibration curve using a series of narrow-PDI polystyrene standards. This is a critical step for trustworthiness; the calibration should span at least one order of magnitude above and below the expected sample Mw. Run the standards and plot the logarithm of their molecular weight against their elution time.

2. Sample Preparation: a. Accurately weigh 5-10 mg of the dry SBC polymer into a 2 mL glass vial. b. Add 1 mL of THF to the vial. c. Gently agitate the vial at room temperature until the polymer is fully dissolved. This may take several hours. A clear, homogenous solution is required. Do not heat, as this can cause degradation. d. Filter the final solution through a 0.45 µm PTFE syringe filter directly into an autosampler vial to remove any particulates.

3. Analysis: a. Injection: Inject 50-100 µL of the filtered sample solution onto the GPC system. b. Run Conditions: Maintain a constant flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 35 °C) to ensure reproducibility. c. Data Acquisition: Record the RI signal as a function of elution time.

4. Data Processing: a. Integrate the area under the sample's chromatogram peak. b. Using the polystyrene calibration curve, the system software will calculate the Mn, Mw, and PDI for the SBC sample. c. Validation: The result is considered valid if the sample's elution profile falls entirely within the elution times of the calibration standards. For quality control, a known SBC reference material should be run periodically to verify system performance.

Part 3: Biomedical Applications and Biocompatibility Assessment

The use of styrenic block copolymers as biomaterials is a field of active research.[7] Their tunable mechanical properties and established processing techniques make them suitable for various applications.

-

Medical Devices: The flexibility and durability of SBCs are ideal for flexible tubing, IV and blood bags, and seals.[4][5][6]

-

Wound Care: Modified SBCs, such as epoxidized SBS, have been explored for use as wound dressing membranes due to their controlled water vapor transmission rate and ability to support cell proliferation.[8][12]

-

Drug Delivery: SBCs can serve as a polymer matrix to immobilize and control the release of therapeutic agents.[7][13] For instance, poly(styrene-b-isobutylene-b-styrene) (SIBS) is famously used as the drug-eluting coating on Boston Scientific's TAXUS™ coronary stents.[7]

Caption: Drug release from an SBC matrix via diffusion.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes a method to evaluate the biocompatibility of an SBC-based material by assessing its effect on the metabolic activity of a cell line (e.g., L929 fibroblasts), a standard for ISO 10993-5 testing.

1. Material Preparation (Extract Method): a. Prepare samples of the SBC material with a surface area-to-volume ratio of 3 cm²/mL in complete cell culture medium (e.g., DMEM with 10% FBS). b. As controls, prepare extracts of a negative control material (e.g., high-density polyethylene) and a positive control material (e.g., organotin-stabilized PVC). c. Incubate all samples and controls in a sterile incubator at 37 °C for 24 hours. This creates the "extract medium."

2. Cell Culture: a. Seed L929 fibroblast cells into a 96-well plate at a density of 1 x 10⁴ cells per well. b. Incubate for 24 hours at 37 °C and 5% CO₂ to allow cells to attach and enter logarithmic growth.

3. Exposure: a. After 24 hours, carefully aspirate the old medium from the wells. b. Replace it with 100 µL of the prepared extract media (SBC sample, positive control, negative control). Also include wells with fresh medium only (untreated control). c. Incubate the plate for another 24 hours under the same conditions.

4. MTT Assay: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. Add 10 µL of the MTT solution to each well. c. Incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals. d. Aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. e. Gently shake the plate for 15 minutes to ensure complete dissolution.

5. Data Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate cell viability as a percentage relative to the untreated control cells: Viability (%) = (Absorbance_sample / Absorbance_untreated) * 100 c. Trustworthiness: The assay is valid if the negative control shows >90% viability and the positive control shows <30% viability. According to ISO 10993-5, a material is considered non-cytotoxic if cell viability is greater than 70%.

Part 4: Toxicological Profile and Safe Handling

Styrene-butadiene copolymers are generally considered to be of low toxicity.[14][15] They are stable, solid materials under normal conditions. However, dust generated during processing may cause mechanical irritation to the eyes and respiratory tract.[15]

-

Acute Toxicity: Data on acute oral, dermal, or inhalation toxicity is largely unavailable, suggesting very low toxicity.[15]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified Styrene-Butadiene copolymer as Group 3: Not classifiable as to its carcinogenicity to humans.[16] This is due to a lack of clear evidence.[16]

-

Handling: Standard personal protective equipment (gloves, safety glasses) is recommended when handling the material in powder or pellet form.[15] Good housekeeping should be practiced to avoid dust accumulation and potential slip hazards from pellets.[15]

Conclusion

Styrene-butadiene copolymers (CAS 25676-62-4) represent a highly versatile class of thermoplastic elastomers with significant, and still expanding, potential in the biomedical field. By precisely controlling their molecular architecture through advanced synthesis techniques, researchers can tune their mechanical and physical properties to meet the demanding requirements of medical devices and drug delivery systems. A thorough characterization of molecular weight, composition, and thermal properties is essential for ensuring material consistency and performance. While generally considered biocompatible, rigorous in vitro and in vivo testing is a prerequisite for any clinical application. As research continues, novel modifications and formulations of SBCs are poised to provide innovative solutions to challenges in medicine and healthcare.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mcpolymers.com [mcpolymers.com]

- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 4. zhonglitec.com [zhonglitec.com]

- 5. gminsights.com [gminsights.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Styrenic block copolymers for biomaterial and drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Understanding the Production Process of Styrene-Butadiene Rubber (SBR) [chemanalyst.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

- 12. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 13. researchgate.net [researchgate.net]

- 14. ewg.org [ewg.org]

- 15. redox.com [redox.com]

- 16. egle.state.mi.us [egle.state.mi.us]

Synonyms for 3,7-Dithia-1,9-nonanedithiol such as 1,3-Bis(2-mercaptoethylthio)propane.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,7-Dithia-1,9-nonanedithiol, a versatile dithiol compound with significant potential in various scientific and therapeutic applications. This document covers its chemical identity, physicochemical properties, synthesis and analysis protocols, and its roles in polymer chemistry and drug development, with a focus on its function as a crosslinking agent and in redox-sensitive systems.

Chemical Identity and Synonyms

This compound is a linear dithiol featuring two thiol (-SH) groups at its termini and two thioether linkages within its nine-atom backbone. This structure imparts unique reactivity and functionality. The compound is known by several synonyms, which are often used interchangeably in scientific literature and commercial listings.

Table 1: Synonyms and Chemical Identifiers for this compound

| Name | Synonym/Alternative Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1,3-Bis(2-mercaptoethylthio)propane | 25676-62-4 | C₇H₁₆S₄ | 228.47[1] |

| 2,2'-(Trimethylenedithio)diethanethiol | 25676-62-4 | C₇H₁₆S₄ | 228.47[2] | |

| 2-[3-(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol | 25676-62-4 | C₇H₁₆S₄ | 228.47[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in various experimental settings. The presence of both thiol and thioether groups influences its solubility, reactivity, and potential for forming self-assembled monolayers or coordinating with metal ions.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [2] |

| Purity | >97.0% (GC) | [2] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in organic solvents | |

| Computed XLogP3 | 2.5 | [1] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to produce similar polythiols involves a two-step process: the formation of a diol precursor followed by conversion to the dithiol. The following is a representative protocol adapted from the synthesis of a structurally related compound, 1-Propanethiol, 2,3-bis[(2-mercaptoethyl)thio]-. This method can be modified for the synthesis of this compound.

Step 1: Synthesis of the Diol Precursor (3,7-Dithia-1,9-nonanediol)

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve 1,3-propanedithiol and a suitable base (e.g., sodium hydroxide) in a solvent like water or ethanol.

-

Addition of Haloalcohol: Slowly add 2-chloroethanol to the reaction mixture at a controlled temperature (e.g., 30°C).

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

-

Work-up: After the reaction is complete, neutralize the mixture and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude diol precursor.

-

Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Conversion to this compound

-

Thionation Reaction: Dissolve the purified diol precursor in a suitable solvent (e.g., toluene).

-

Addition of Thionating Agent: Add a thionating agent, such as Lawesson's reagent or a combination of thiourea and hydrochloric acid, to the solution.

-

Reflux: Heat the reaction mixture to reflux (e.g., 110°C) for several hours.

-

Hydrolysis: After cooling, hydrolyze the intermediate by adding a base, such as aqueous ammonia.

-

Extraction and Purification: Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The final product can be further purified by vacuum distillation or column chromatography to yield this compound.

Analytical Methodologies

3.2.1. Purity and Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A standard GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

-

Sample Preparation: Dilute a small amount of the synthesized product in a volatile organic solvent (e.g., dichloromethane).

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-500.

-

-

Data Analysis: The retention time of the major peak in the gas chromatogram will indicate the purity, while the mass spectrum will confirm the molecular weight and fragmentation pattern consistent with the structure of this compound.

3.2.2. Quantification of Thiol Groups using Ellman's Reagent

This colorimetric assay is used to determine the concentration of free thiol groups.

-

Reagents:

-

Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) solution.

-

Phosphate buffer (e.g., 0.1 M, pH 8.0).

-

A standard solution of a known thiol (e.g., L-cysteine) for calibration.

-

-

Procedure:

-

Prepare a series of dilutions of the standard thiol and the sample containing this compound in the phosphate buffer.

-

Add the DTNB solution to each dilution.

-

Incubate the mixture at room temperature for 15 minutes.

-

Measure the absorbance at 412 nm using a spectrophotometer.

-

-

Calculation: The concentration of thiol groups in the sample is determined by comparing its absorbance to the standard curve generated from the known thiol solutions.

Applications in Research and Drug Development

The unique chemical structure of this compound makes it a valuable tool in several areas of research and development.

Polymer Chemistry: A Reversible Crosslinking Agent

The two terminal thiol groups of this compound allow it to act as a crosslinking agent in polymer synthesis. The resulting disulfide bonds can be cleaved under reducing conditions, making the crosslinking reversible. This property is particularly useful for creating "smart" materials and drug delivery systems that can release their payload in response to a specific stimulus, such as the reducing environment within a cell.

Caption: Reversible crosslinking of polymers using this compound for controlled drug release.

Role in Cellular Redox Signaling and Drug Delivery

The thiol groups of this compound can participate in thiol-disulfide exchange reactions, which are fundamental to cellular redox signaling. This property can be exploited in drug development. For instance, nanoparticles functionalized with this dithiol can exhibit enhanced cellular uptake.[3][4][5] The thiol groups on the nanoparticle surface can interact with thiol-containing proteins on the cell membrane, facilitating entry into the cell.

Caption: Enhanced cellular uptake of dithiol-functionalized nanoparticles via thiol-disulfide exchange.

Experimental Workflow for Screening as an Enzyme Inhibitor

Given its reactive thiol groups, this compound could potentially act as an inhibitor for enzymes whose activity depends on cysteine residues or disulfide bonds. The following workflow outlines a high-throughput screening process to assess its inhibitory potential.

Caption: High-throughput screening workflow to evaluate the enzyme inhibitory activity of this compound.

Conclusion

This compound and its synonyms are valuable chemical tools for researchers in chemistry, materials science, and drug development. Its bifunctional nature, with two reactive thiol groups, allows for its use in creating advanced polymer systems with tunable properties and in the development of targeted drug delivery vehicles. The protocols and workflows presented in this guide provide a foundation for the synthesis, analysis, and application of this versatile compound in a research setting. Further investigations into its specific biological interactions and quantitative performance in various applications will undoubtedly expand its utility in the future.

References

- 1. This compound | C7H16S4 | CID 373740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 25676-62-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. ricerca.uniba.it [ricerca.uniba.it]

- 4. researchgate.net [researchgate.net]

- 5. Lipid-based nanoparticles: Enhanced cellular uptake via surface thiolation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,7-Dithia-1,9-nonanedithiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,7-Dithia-1,9-nonanedithiol, a dithiol monomer with applications in materials science and organic synthesis. This document summarizes key quantitative data, outlines a plausible synthetic approach, and illustrates its molecular structure and potential reactivity.

Core Properties and Identification

This compound is an organosulfur compound characterized by a nine-carbon backbone with two thiol (-SH) functional groups at the terminal positions (1 and 9) and two sulfur atoms replacing the carbons at positions 3 and 7, forming thioether linkages. Its linear structure and the reactivity of its terminal thiol groups make it a versatile building block in polymer chemistry and for the formation of self-assembled monolayers.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₇H₁₆S₄ | [1] |

| Molecular Weight | 228.45 g/mol | [1] |

| CAS Number | 25676-62-4 | [1] |

| Appearance | Colorless to Yellow clear liquid | |

| Purity | >97.0% (GC) | |

| IUPAC Name | 2-[3-(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol | [1] |

| Synonyms | 1,3-Bis(2-mercaptoethylthio)propane, 2,2'-(Trimethylenedithio)diethanethiol |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis of this compound can be conceptualized as a two-step process. The initial step involves the formation of the thioether linkages to create the precursor, 3,7-Dithia-1,9-nonanediol. This is followed by the conversion of the terminal hydroxyl groups to thiol groups.

The formation of the thioether bonds in the precursor, 3,7-Dithia-1,9-nonanediol, likely occurs through a nucleophilic substitution (SN2) mechanism.[2] In this reaction, a dithiol, such as 1,3-propanedithiol, is deprotonated with a base to form thiolate anions. These potent nucleophiles then react with an electrophile containing a leaving group, such as 2-chloroethanol, to form the carbon-sulfur bonds.[2]

The subsequent conversion of the terminal diol to the final dithiol product can be achieved using a thionating agent.[2]

Characterization Workflow

Once synthesized, the identity and purity of this compound would be confirmed through a standard analytical workflow.

1. Purification:

-

Flash Chromatography: Using a silica gel stationary phase and a mobile phase such as a hexane/ethyl acetate gradient to separate the product from residual starting materials and byproducts.[2]

-

Distillation: Given its liquid state, vacuum distillation could be employed for purification.

2. Structure and Purity Confirmation:

-

Gas Chromatography (GC): To determine the purity of the final product. A purity of >97% is typical for commercially available samples.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be used to confirm the chemical structure by identifying the different proton and carbon environments.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Applications and Reactivity

The primary utility of this compound stems from the reactivity of its two terminal thiol groups. These groups can undergo a variety of chemical transformations, making the molecule a valuable crosslinking agent and a component for surface modification.

-

Disulfide Bond Formation: The thiol groups can be oxidized to form disulfide bonds, which is a key reaction for creating cross-linked polymer networks.

-

Thiol-Ene Reactions: It can participate in thiol-ene reactions, where the thiol adds across a double bond, a process often used in polymer synthesis and modification.

-

Nucleophilic Reactions: The thiol groups can act as nucleophiles in reactions with electrophiles like alkyl halides or epoxides to form stable thioether linkages.[2]

-

Metal Coordination: As a dithiol, it can act as a chelating agent, binding to metal surfaces and nanoparticles. This property is exploited in the formation of self-assembled monolayers on gold and other metal surfaces.

Due to its nature as a synthetic intermediate and material science building block, this compound is not known to be involved in biological signaling pathways. Its application in the context of drug development would likely be as a linker molecule in drug-conjugate systems, leveraging the reactivity of its thiol groups for attachment to other molecules.

References

Synthesis of 3,7-Dithia-1,9-nonanedithiol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathways for 3,7-Dithia-1,9-nonanedithiol, a dithiol compound with applications in various fields of chemical research and development. This document outlines the core synthetic strategies, provides detailed experimental protocols, and presents quantitative data in a structured format for ease of comparison.

Introduction

This compound, also known by its synonyms 1,3-Bis(2-mercaptoethylthio)propane and 2,2'-(Trimethylenedithio)diethanethiol, is a dithiol compound characterized by a nine-atom backbone containing two thioether linkages and terminating in two thiol functional groups. This structure makes it a valuable building block in coordination chemistry, polymer synthesis, and the development of self-assembled monolayers. This guide focuses on a well-established two-step synthesis route starting from commercially available precursors.

Synthesis Pathway Overview

The most common and well-documented synthesis of this compound involves a two-step process. The first step is the formation of a diol precursor, 3,7-Dithianonane-1,9-diol, through a nucleophilic substitution reaction. The second step involves the conversion of the terminal hydroxyl groups of the diol into thiol groups.

Experimental Protocols

Step 1: Synthesis of 3,7-Dithianonane-1,9-diol

This step involves the reaction of 1,3-propanedithiol with 2-chloroethanol in the presence of a base to form the corresponding diol via a nucleophilic substitution mechanism.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |

| 1,3-Propanedithiol | 108.23 | 13.5 | 0.125 |

| 2-Chloroethanol | 80.51 | 20.1 | 0.25 |

| Sodium | 22.99 | 5.75 | 0.25 |

| Absolute Ethanol | 46.07 | 250 mL | - |

Procedure:

-

A 500-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.

-

The flask is flushed with nitrogen, and 250 mL of absolute ethanol is added.

-

With stirring, 5.75 g (0.25 mol) of sodium metal is cautiously added in portions.

-

After the sodium has completely dissolved, the solution is warmed to 45–50°C.

-

13.5 g (0.125 mol) of 1,3-propanedithiol is added dropwise over a period of 15 minutes.

-

To the resulting solution, 20.1 g (0.25 mol) of 2-chloroethanol is added dropwise.

-

The reaction mixture is then heated to reflux and maintained for 3–4 hours.

-

After reflux, the mixture is allowed to cool to room temperature and then filtered to remove the precipitated sodium chloride.

-

The filtrate is concentrated using a rotary evaporator, yielding a viscous liquid.

-

The crude product is purified by vacuum distillation to give 17.3–20.0 g (71–82%) of 3,7-dithianonane-1,9-diol as a colorless liquid.[1]

Quantitative Data:

| Product | Boiling Point | Yield (%) |

| 3,7-Dithianonane-1,9-diol | 200°C (1.5 mm) | 71–82 |

Step 2: Synthesis of this compound

This step converts the diol intermediate into the final dithiol product. This is achieved by reacting the diol with thiourea in the presence of hydrochloric acid to form a bis-isothiouronium salt, which is subsequently hydrolyzed under basic conditions.[1]

References

An In-depth Technical Guide to the Spectroscopic Interpretation of 3,7-Dithia-1,9-nonanedithiol

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3,7-Dithia-1,9-nonanedithiol is a sulfur-containing organic compound with potential applications in materials science and as a building block in chemical synthesis. Its structure, featuring two terminal thiol groups and two internal thioether linkages, presents a unique spectroscopic fingerprint. Accurate interpretation of its spectroscopic data is crucial for confirming its identity, purity, and for understanding its chemical behavior. This guide provides a detailed overview of the expected spectroscopic characteristics of this compound and outlines the standard experimental protocols for acquiring this data. Due to a scarcity of published experimental spectra for this specific molecule, this document focuses on predicted data derived from established principles of spectroscopic interpretation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its molecular structure. These predictions serve as a benchmark for researchers analyzing experimentally obtained data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Labeled Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a (-CH₂-SH) | ~ 2.70 | Quartet (q) | 4H |

| b (-S-CH₂-) | ~ 2.75 | Triplet (t) | 4H |

| c (-CH₂-CH₂-CH₂-) | ~ 1.95 | Quintet (p) | 2H |

| d (-SH) | ~ 1.3 - 1.6 | Triplet (t) | 2H |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Labeled Carbon | Chemical Shift (δ, ppm) |

| 1 (-CH₂-SH) | ~ 25 |

| 2 (-S-CH₂-) | ~ 33 |

| 3 (-CH₂-CH₂-CH₂-) | ~ 30 |

To aid in the assignment of these predicted NMR signals, the molecular structure with labeled atoms is visualized below.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would likely lead to the fragmentation of this compound through cleavage at the C-S and C-C bonds.

Table 3: Predicted Key Fragments in EI-Mass Spectrum

| m/z | Proposed Fragment Structure/Identity |

| 228 | [M]⁺ (Molecular Ion) |

| 195 | [M - SH]⁺ |

| 121 | [CH₂(CH₂)₂S-CH₂CH₂SH]⁺ |

| 106 | [HS-CH₂CH₂-S-CH₂CH₂]⁺ |

| 75 | [CH₂CH₂-S-CH₃]⁺ or [CH(SH)-S-CH₃]⁺ |

| 61 | [CH₂CH₂SH]⁺ |

| 47 | [CH₂SH]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of S-H and C-S stretching vibrations, which are indicative of the thiol and thioether functional groups.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2920 - 2850 | C-H stretch (alkane) | Strong |

| 2550 - 2600 | S-H stretch (thiol) | Weak |

| 1470 - 1430 | C-H bend (alkane) | Medium |

| 600 - 800 | C-S stretch | Medium |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments required to characterize this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the solvent residual peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

-

The sample is vaporized and separated on a GC column (e.g., a non-polar capillary column).

-

The separated components elute from the column and enter the ion source of the mass spectrometer.

-

Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

-

Data Analysis:

-

Identify the molecular ion peak [M]⁺.

-

Analyze the fragmentation pattern and compare it to predicted fragmentation pathways to confirm the structure.

-

Infrared Spectroscopy (ATR-IR)

-

Sample Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a single drop of the neat liquid this compound directly onto the ATR crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the functional groups present in the molecule (S-H, C-H, C-S).

-

Compare the positions and intensities of the observed bands with the predicted values.

-

Workflow for Synthesis and Characterization

The logical flow from synthesis to structural confirmation via spectroscopic analysis is a critical workflow in chemical research. The following diagram illustrates this process for this compound.

This comprehensive guide provides the foundational knowledge for the spectroscopic analysis and interpretation of this compound, enabling researchers to confidently characterize this molecule in their studies.

Unraveling the Spectral Signature of 3,7-Dithia-1,9-nonanedithiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dithia-1,9-nonanedithiol is a sulfur-containing organic compound with a linear C7 backbone interspersed with two thioether linkages and terminating in two thiol groups. Its structure suggests potential applications in areas such as self-assembled monolayers, coordination chemistry, and as a building block in materials science and drug development. A thorough understanding of its molecular structure and electronic environment is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating such details. This technical guide provides a comprehensive overview of the expected NMR spectral characteristics of this compound, outlines standard experimental protocols for its analysis, and presents a logical framework for spectral interpretation.

While extensive searches of established spectral databases, including the Spectral Database for Organic Compounds (SDBS), and scientific literature did not yield publicly available experimental ¹H and ¹³C NMR data for this compound at the time of this writing, this guide will leverage established principles of NMR spectroscopy and data from analogous compounds to predict and interpret its spectral features.

Predicted NMR Spectra and Interpretation

The molecular structure of this compound (HS-CH₂-CH₂-S-CH₂-CH₂-CH₂-S-CH₂-CH₂-SH) dictates a specific pattern of signals in its ¹H and ¹³C NMR spectra. The molecule possesses a degree of symmetry around the central propyl chain, which will be reflected in the number and multiplicity of the NMR signals.

Molecular Structure and Proton/Carbon Labeling:

To facilitate the discussion of the NMR spectra, the carbon and proton atoms are labeled as follows:

HS-C¹H₂-C²H₂-S-C³H₂-C⁴H₂-C³'H₂-S-C²'H₂-C¹'H₂-SH

Due to the molecule's symmetry, C¹ and C¹', C² and C²', and C³ and C³' are chemically equivalent.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to exhibit five distinct signals. The chemical shifts are influenced by the electronegativity of the adjacent sulfur atoms.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H¹ (2H, -CH₂-SH) | ~ 2.7 | Quartet | ~ 7 |

| H² (2H, -CH₂-S-) | ~ 2.8 | Triplet | ~ 7 |

| H³ (2H, -S-CH₂-) | ~ 2.6 | Triplet | ~ 7 |

| H⁴ (2H, -CH₂-CH₂ -CH₂-) | ~ 1.9 | Quintet | ~ 7 |

| SH (2H, -SH ) | ~ 1.5 | Triplet | ~ 8 |

Note: The thiol proton (SH) signal can be broad and its coupling may not always be resolved. Its chemical shift is also highly dependent on concentration and solvent.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum is anticipated to show four unique signals, corresponding to the four chemically distinct carbon environments.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C¹ (-C H₂-SH) | ~ 25 |

| C² (-C H₂-S-) | ~ 35 |

| C³ (-S-C H₂-) | ~ 32 |

| C⁴ (-CH₂-C H₂-CH₂-) | ~ 30 |

Experimental Protocols

Standard NMR spectroscopic techniques can be employed to acquire high-quality spectra of this compound.

Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for non-polar to moderately polar organic compounds. Other potential solvents include deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆), especially if hydrogen bonding of the thiol protons is of interest.

-

Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters:

-

Spectrometer Frequency: A spectrometer with a proton frequency of 300 MHz or higher is recommended for good spectral dispersion.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

The following diagram illustrates a typical experimental workflow for NMR analysis.

Structural Elucidation and Signal Assignment

The assignment of the predicted signals can be logically deduced from the molecular structure. This process can be visualized as a signaling pathway where the structural features determine the NMR output.

The downfield chemical shifts of protons on carbons adjacent to sulfur (H¹, H², H³) are due to the deshielding effect of the electronegative sulfur atoms. The central methylene protons (H⁴) are the most shielded and therefore appear at the most upfield position among the CH₂ groups. The thiol protons (SH) are also relatively shielded. The multiplicities arise from spin-spin coupling with neighboring protons, following the n+1 rule.

Similarly, the ¹³C chemical shifts are influenced by the proximity to sulfur, with carbons directly bonded to sulfur appearing at a lower field.

Conclusion

Analysis of 3,7-Dithia-1,9-nonanedithiol by Mass Spectrometry: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the mass spectrometry analysis of the dithiol compound, 3,7-Dithia-1,9-nonanedithiol. A comprehensive search of scientific literature and databases has revealed a notable absence of specific mass spectral data, detailed experimental protocols, or established fragmentation patterns for this particular molecule. This guide, therefore, provides a foundational understanding of the anticipated analytical approach based on the known behavior of structurally related thiols, thioethers, and dithiols in mass spectrometry.

Molecular and Physicochemical Properties

Before delving into the mass spectrometry analysis, it is essential to understand the basic properties of this compound.

| Property | Value | Source |

| Molecular Formula | C7H16S4 | PubChem[1] |

| Molecular Weight | 228.5 g/mol | PubChem[1] |

| Exact Mass | 228.01348520 Da | PubChem[1] |

| IUPAC Name | 2-[3-(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol | PubChem[1] |

| CAS Number | 25676-62-4 | PubChem[1] |

Hypothetical Experimental Protocol for Mass Spectrometry Analysis

While a specific, validated protocol for this compound is not available in the current body of scientific literature, a general approach can be proposed based on standard methods for the analysis of thiols and thioethers.

Sample Preparation

Given that this compound is a liquid at room temperature, sample preparation would be relatively straightforward.

-

Dilution: The neat compound would be diluted in a suitable organic solvent. A common choice would be a mixture of acetonitrile and water, often with a small percentage of formic acid (e.g., 0.1%) to promote protonation for positive ion mode mass spectrometry.

-

Derivatization (Optional): For enhanced detection and to avoid disulfide bond formation, derivatization of the thiol groups could be considered. Reagents such as N-ethylmaleimide (NEM) or iodoacetamide are commonly used to alkylate free thiols. This would result in a predictable mass shift that can be monitored.

Mass Spectrometry Instrumentation and Parameters

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, would be ideal for accurate mass measurements and structural elucidation.

-

Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, minimizing in-source fragmentation and preserving the molecular ion. Both positive and negative ion modes should be investigated.

-

Mass Analyzer: A high-resolution mass analyzer is crucial for determining the elemental composition of the parent ion and its fragments.

-

Tandem Mass Spectrometry (MS/MS): To probe the fragmentation pattern, collision-induced dissociation (CID) would be employed. The precursor ion (the protonated or deprotonated molecule) would be isolated and fragmented by collision with an inert gas (e.g., argon or nitrogen) at varying collision energies.

Anticipated Fragmentation Patterns

The fragmentation of this compound under CID is expected to occur primarily at the C-S and C-C bonds. The presence of four sulfur atoms provides multiple sites for charge localization and subsequent fragmentation.

Key fragmentation pathways for thiols and thioethers often involve:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to a sulfur atom.

-

Cleavage of the C-S bond: This can lead to the loss of thiol groups or fragments containing the thioether linkages.

-

Rearrangements: Hydrogen rearrangements are common in the fragmentation of aliphatic compounds.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the mass spectrometry analysis of this compound.

References

An In-depth Technical Guide to the Solubility Characteristics of 3,7-Dithia-1,9-nonanedithiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of 3,7-Dithia-1,9-nonanedithiol. Due to the limited publicly available quantitative data for this specific compound, this document outlines its general chemical properties, predicted solubility behavior, and standardized experimental protocols for determining its solubility in various solvents.

Introduction to this compound

This compound is a dithiol compound with the molecular formula C7H16S4. It is described as a colorless to yellow clear liquid and is used in research and development, particularly as a monomer in biomaterials and as a building block in organic synthesis. Its structure, featuring both thioether and terminal thiol groups, dictates its physicochemical properties and, consequently, its solubility characteristics.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be inferred from its molecular structure. The presence of four sulfur atoms and a relatively short carbon chain suggests a degree of polarity. However, the thiol groups also allow for hydrogen bonding, which can influence its interaction with protic solvents.

It is anticipated that this compound would exhibit good solubility in a range of polar organic solvents. Its miscibility with non-polar organic solvents may be more limited.

Quantitative Solubility Data

Experimental Protocol for Determining Solubility

The following is a general experimental protocol for determining the solubility of a liquid compound like this compound in various solvents. This method is based on the isothermal shake-flask method, a widely accepted technique for solubility determination.

Objective: To determine the solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane) of analytical grade

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Pipettes and syringes

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Solvent: Add a known volume of the selected solvent to a series of vials.

-

Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of an undissolved phase of the dithiol should be visible.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a period to allow the undissolved solute to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter that is compatible with the solvent to remove any undissolved micro-droplets of the dithiol.

-

Dilution: Dilute the filtered sample with a known volume of an appropriate solvent to bring the concentration within the working range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.

Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound is not widely published, its chemical structure suggests solubility in polar organic solvents. The provided experimental protocol offers a robust framework for researchers to determine its solubility characteristics in solvents relevant to their work. The absence of detailed public data underscores the importance of experimental validation for specific research and development applications.

3,7-Dithia-1,9-nonanedithiol material safety data sheet (MSDS) information.

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for 3,7-Dithia-1,9-nonanedithiol, focusing on its safe handling, storage, and emergency procedures. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards.

Chemical Identification and Physical Properties

This compound is a dithiol monomer used in biomaterials and biocompatible materials research.[1]

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 1,3-Bis(2-mercaptoethylthio)propane, 2,2'-(Trimethylenedithio)diethanethiol |

| CAS Number | 25676-62-4 |

| Molecular Formula | C7H16S4 |

| Molecular Weight | 228.46 g/mol [2] |

| Appearance | Colorless to Yellow clear liquid[1][3] |

| Melting Point | 233 °C (lit.)[2] |

| Density | 1.18 g/cm³[2] |

| Purity | >97.0% (GC)[3] |

Hazard Identification and Classification

This compound is classified as harmful through oral, dermal, and inhalation routes of exposure.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3][4] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][2][3][4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][2][3][4] |

GHS Pictogram:

Toxicological Data

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure risks.

| Aspect | Protocol |

| Handling | Handle in a well-ventilated place.[2] Wear suitable protective clothing, including gloves and eye/face protection.[2] Avoid contact with skin and eyes.[2] Avoid the formation of dust and aerosols.[2] Use non-sparking tools.[2] Do not eat, drink, or smoke when using this product.[2][3] |

| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place.[2] Store apart from foodstuff containers or incompatible materials.[2] |

First-Aid Measures

In case of exposure, immediate and appropriate first aid is essential.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[2] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[2] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |

Experimental Protocol: Chemical Spill Response

A chemical spill of this compound must be handled promptly and safely. The following workflow outlines the necessary steps.

Detailed Spill Response Protocol:

-

Immediate Response:

-

Spill Control:

-

Before approaching the spill, don the appropriate Personal Protective Equipment (PPE), including chemical-impermeable gloves, safety goggles, and a full-face respirator if exposure limits are exceeded or symptoms of irritation occur.[2]

-

Contain the spill using a non-combustible absorbent material like sand or earth. Prevent the spill from entering drains.[2]

-

-

Decontamination & Disposal:

-

Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[2]

-

Clean the spill area thoroughly with soap and plenty of water.

-

Dispose of the contaminated waste in accordance with local, state, and federal regulations.[2] Do not discharge into sewer systems.[2]

-

Disposal Considerations

The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Containers should be triple-rinsed and can be offered for recycling or reconditioning.[2]

This technical guide is intended to provide essential safety information for trained professionals. Always refer to the full Safety Data Sheet (SDS) before handling this chemical and ensure that all personnel are trained in its proper use and emergency procedures.

References

A Technical Guide to Polythioether Compounds: Historical Context, Discovery, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polythioethers, a class of polymers characterized by the presence of thioether linkages (-S-) in their backbone, have a rich and extensive history intertwined with the very beginnings of polymer science. From their early discovery as resilient, chemically resistant materials to their modern applications in high-performance sealants, advanced materials, and drug delivery systems, polythioethers have demonstrated remarkable versatility. This technical guide provides an in-depth exploration of the historical context surrounding the discovery of polythioether and related polysulfide compounds, details of their seminal synthesis, and a summary of their key properties, with a particular focus on information relevant to researchers and professionals in drug development.

Historical Context and Early Discoveries

The journey of polythioethers is deeply rooted in the broader history of sulfur chemistry and polymer science. While the term "polythioether" in its modern sense refers to polymers with single sulfur atoms in the backbone, the story begins with the closely related polysulfide polymers, which contain multiple sulfur atoms linked together.

The Dawn of Polysulfide Chemistry

Some of the earliest accounts of synthetic sulfur-containing polymers date back to 1838, when Swiss chemists reported the formation of rubbery, water-resistant materials from the reaction of 1,2-dichloroethane with sodium polysulfide.[1] However, it was not until the 1920s that these observations were translated into a commercially viable product.